molecular formula C16H17N5O3S2 B2550192 N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide CAS No. 1396795-36-0

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide

Cat. No. B2550192
M. Wt: 391.46
InChI Key: AOEFIODMWLKPMM-UHFFFAOYSA-N
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Description

The compound "N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide" is a novel chemical entity that appears to be related to a class of compounds with potential antibacterial and antifungal properties. The structure of this compound suggests that it contains several heterocyclic moieties, such as pyrazine, oxadiazole, and thiophene, which are often found in bioactive molecules. The presence of a sulfonamide group is also indicative of possible biological activity, as sulfonamides are known to be a class of antimicrobials.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of novel 2-(thioether/sulfone)-5-pyrazolyl-1,3,4-oxadiazole derivatives were synthesized by introducing a pyrazole moiety into the 5-position of 1,3,4-oxadiazole . Although the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the stepwise construction of the heterocyclic systems and the subsequent introduction of the sulfonamide functionality.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings that can interact with biological targets. The pyrazine and oxadiazole rings are likely to contribute to the rigidity of the molecule, while the cyclohexyl group may add some flexibility. The thiophene ring is known for its electronic properties, which could be important for the molecule's interaction with enzymes or receptors. The sulfonamide group is a common feature in many drugs and could be key for the biological activity of the compound.

Chemical Reactions Analysis

While the specific chemical reactions of "N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide" are not described, related sulfonamide compounds have shown reactivity towards various biological targets. For example, a series of benzene-1-sulfonamides were synthesized and evaluated for their inhibitory activity toward carbonic anhydrase . The reactivity of such compounds is often related to their ability to mimic the natural substrates of enzymes or to bind to active sites, thereby inhibiting their function.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The heterocyclic rings and the sulfonamide group are likely to contribute to the compound's solubility in water and organic solvents, which is important for its bioavailability. The compound's stability, melting point, and boiling point would also be determined by the nature of its constituent rings and functional groups. These properties are crucial for the compound's storage, handling, and formulation as a potential pharmaceutical agent.

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Research on heterocyclic compounds containing a sulfonamido moiety, including structures similar to N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide, has shown promising antibacterial properties. For instance, studies have synthesized novel heterocyclic compounds aimed at antibacterial use, demonstrating high activities in certain compounds (Azab, Youssef, & El-Bordany, 2013). Additionally, docking simulations and primary assessments of benzene sulfonamide pyrazole oxadiazole derivatives have suggested potential as antimicrobial and antitubercular agents, with some compounds showing good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes (Shingare et al., 2022).

COX-2 Inhibition for Anti-inflammatory Applications

Sulfonamide-containing 1,5-diarylpyrazole derivatives have been prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Through extensive structure-activity relationship work, a number of potent and selective COX-2 inhibitors were identified, highlighting the therapeutic potential of sulfonamide derivatives in managing inflammation (Penning et al., 1997).

Antitumor and Cytotoxic Activities

The synthesis of sulfonamidomethane-linked heterocycles has been explored, with some compounds displaying significant antibacterial activity against various pathogens and appreciable cytotoxic activity on lung carcinoma cells. This suggests potential uses of sulfonamide derivatives in cancer treatment strategies (Swapna et al., 2013). Furthermore, novel pyrazole and thienopyrimidine derivatives have been synthesized, some of which exhibited remarkable antitumor activity against human breast cancer cells, indicating their potential as cancer therapeutic agents (Aly, 2009).

Multicomponent Sulfonamide Hybrids for Therapeutic Applications

Recent advances in sulfonamide-based hybrid compounds have been highlighted, focusing on multicomponent hybrids containing biologically active heterocycles. These hybrids are being developed for a wide range of therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, antitubercular, and anticancer activities. The review emphasizes the hybridization technique's role in synthesizing biological and computational studies of novel sulfonamide hybrids designed between 2016 and 2020 (Massah et al., 2022).

properties

IUPAC Name

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c22-26(23,13-5-4-10-25-13)21-16(6-2-1-3-7-16)15-19-14(20-24-15)12-11-17-8-9-18-12/h4-5,8-11,21H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEFIODMWLKPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide

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